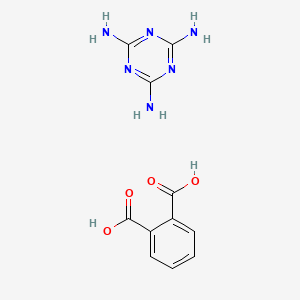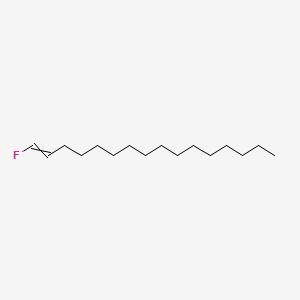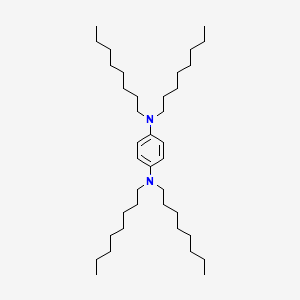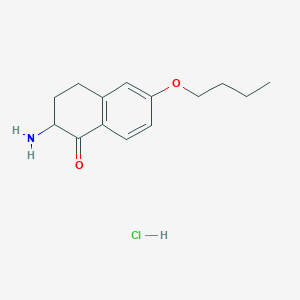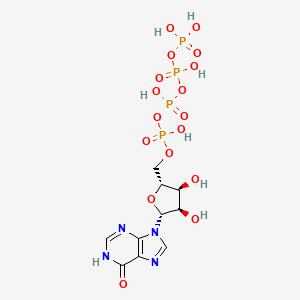![molecular formula C6H5NO3S B14459399 (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 69126-94-9](/img/structure/B14459399.png)
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam compound. It is a core structure in many antibiotics, particularly those in the penicillin class. This compound is known for its potent antibacterial properties, making it a crucial component in the fight against bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves the cyclization of a suitable precursor. One common method is the reaction of 6-aminopenicillanic acid with a suitable acylating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at temperatures ranging from 0°C to 50°C, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, alcohols, and amines, which can have different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R)-7-Oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its interactions with bacterial enzymes. It serves as a model compound for understanding the mechanisms of β-lactam antibiotics and their resistance.
Medicine
In medicine, (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a key component in the development of antibiotics. It is used to treat a wide range of bacterial infections, including those caused by penicillin-resistant strains.
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals. Its derivatives are also used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and ultimately the death of the bacterial cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin G: Another β-lactam antibiotic with a similar core structure but different side chains.
Amoxicillin: A β-lactam antibiotic with an additional hydroxyl group, making it more effective against certain bacteria.
Cephalosporins: A class of β-lactam antibiotics with a similar mechanism of action but a different core structure.
Uniqueness
(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a sulfur atom in its bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
69126-94-9 |
|---|---|
Molekularformel |
C6H5NO3S |
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
(5R)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c8-4-1-5-7(4)3(2-11-5)6(9)10/h2,5H,1H2,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
DUNKKIRUWZSMPT-RXMQYKEDSA-N |
Isomerische SMILES |
C1[C@@H]2N(C1=O)C(=CS2)C(=O)O |
Kanonische SMILES |
C1C2N(C1=O)C(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



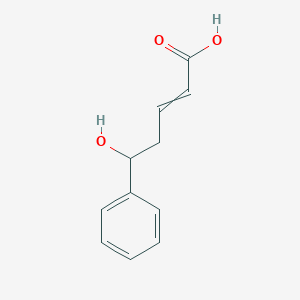
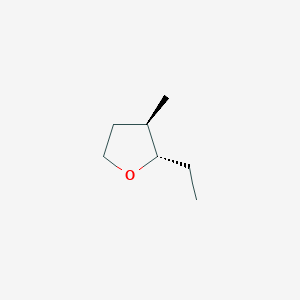
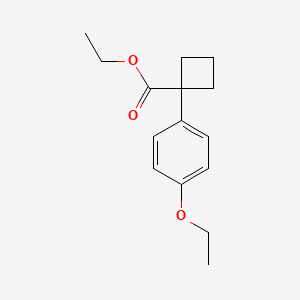
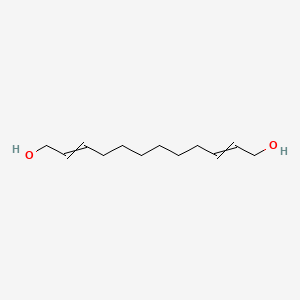
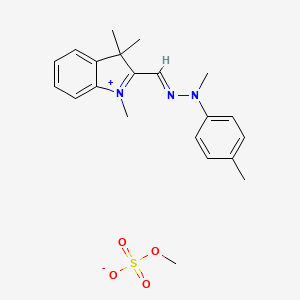
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
